molecular formula C19H18Cl2F3N5O2 B2949906 N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide CAS No. 2058812-96-5

N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide

Cat. No. B2949906
CAS RN: 2058812-96-5
M. Wt: 476.28
InChI Key: FGTOVIAQDGOZHK-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . It also contains a trifluoromethyl group attached to a pyridine ring. Trifluoromethylpyridine (TFMP) derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the introduction of the trifluoromethyl group into the pyridine ring. This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Mechanism of Action

Target of Action

Similar compounds have been found to targetAcpS-PPTase , a type of enzyme involved in bacterial proliferation

Mode of Action

It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation . This suggests that the compound might interact with its targets by inhibiting their activity, thereby preventing bacterial proliferation.

properties

IUPAC Name

4-N-(4-chlorophenyl)-1-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N5O2/c20-13-1-3-14(4-2-13)27-18(31)29-7-5-28(6-8-29)17(30)26-11-16-15(21)9-12(10-25-16)19(22,23)24/h1-4,9-10H,5-8,11H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTOVIAQDGOZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide

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